molecular formula C18H16O5 B3030840 Tanshindiol A CAS No. 97411-46-6

Tanshindiol A

Cat. No. B3030840
CAS RN: 97411-46-6
M. Wt: 312.3 g/mol
InChI Key: TZHMQUSSYNZSTA-GOSISDBHSA-N
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Description

Tanshinone IIA: Cardioprotective Effects and Apoptosis Inhibition

Tanshinone IIA (tan), a phenanthrenequinone derivative found in Salvia miltiorrhiza Bunge, has been shown to possess cardioprotective properties. Studies have demonstrated that tan can significantly increase cell viability and inhibit cardiomyocyte apoptosis induced by oxidative stress, both in vitro and in vivo. The cardioprotective effects of tan are mediated through the scavenging of oxygen free radicals, prevention of lipid peroxidation, and upregulation of the Bcl-2/Bax ratio, which collectively contribute to reduced apoptosis in cardiac myocytes .

Biosynthesis and Synthesis Analysis of Tanshinones

Tanshinones, including tanshinone IIA, are abietane diterpenes biosynthesized via the MEP/DOXP pathway. Key enzymes such as mCPS play a crucial role in establishing their molecular scaffolds and stereospecificity. The unique structural characteristics of tanshinones have attracted the interest of synthetic chemists, leading to the total synthesis of various tanshinones. These compounds, including neo-tanshinlactone and its analogs, have shown broad antitumor activity in cell and animal models, with neo-tanshinlactone exhibiting potent and selective activity against breast cancer .

Molecular Structure Analysis and Anti-Breast Cancer Activity

The molecular structure of neo-tanshinlactone has been elucidated and synthesized, showing significant inhibition against human breast cancer cell lines. Its potency and selectivity surpass that of tamoxifen citrate, indicating its potential as an anti-breast cancer drug candidate. The structure of neo-tanshinlactone and its selective activity against ER-positive and HER-2 overexpressing breast cancer cell lines highlight the importance of structural analysis in understanding the bioactivity of tanshinones .

Chemical Reactions Analysis: Apoptosis Induction in Leukemia Cells

Tanshinone IIA has been found to induce apoptosis in human leukemia cell lines through the activation of caspase-3. The compound causes dose- and time-dependent DNA fragmentation and proteolytic cleavage of poly(ADP-ribose) polymerase, leading to an apoptotic state in cells. This activity is associated with the selective activation of caspase family members, suggesting a potential therapeutic application of tanshinone IIA in leukemia treatment .

Physical and Chemical Properties Analysis: Enhanced Accumulation and Bioactivity

Genetic engineering of the MEP pathway in Salvia miltiorrhiza hairy roots has led to enhanced accumulation of tanshinones, including tanshinone IIA. Overexpression of genes such as SmGGPPS and SmDXSII resulted in the highest recorded tanshinone content through genetic manipulation. Transgenic lines also exhibited higher antioxidant and antitumor activities, indicating that the physical and chemical properties of tanshinones can be improved through metabolic engineering .

Pharmacology and Structural Modifications

The pharmacological profile of tanshinone IIA includes anti-inflammatory, antioxidative, and cytotoxic activities. Structural modifications of tanshinone IIA have been explored to enhance its biological activities. Reviews of the total synthesis and structural modifications provide insights into the progress made in the field and suggest directions for future research .

Catalyst-Free sp3 C-H Acyloxylation

A novel catalyst-free approach for the regioselective synthesis of 1-acyloxy derivatives of tanshinone IIA has been developed. This method allows for the direct introduction of acyloxy groups to the A-ring of tanshinone IIA substrates, avoiding the use of expensive transition metal catalysts and harmful byproducts. The process demonstrates functional-group tolerance, atom economy, and cost-effectiveness .

Total Synthesis of Tanshinone I

A novel total synthesis of tanshinone I has been described, which minimizes the use of expensive reagents and improves overall yield. The synthesis employs a Diels-Alder reaction to construct the 1,4-phenanthrenedione scaffold, providing a more efficient route to tanshinone I .

Stereochemical Insights from Functional Genomics

Functional genomics has provided stereochemical insights into tanshinone biosynthesis. The identification of diterpene synthases from S. miltiorrhiza has shed light on the cyclohexa-1,4-diene arrangement of the distal ring, which is crucial for the aromatization and hydroxylation processes leading to ferruginol and ultimately tanshinone biosynthesis .

Scientific Research Applications

Synthesis and Chemical Properties

Tanshindiol A, derived from the roots of Salvia miltiorrhiza Bunge (commonly known as Dan Shen), has been the subject of various scientific studies focusing on its synthesis and chemical properties. Research conducted by Lee, Li, Oya, & Snyder (1992) utilized ultrasound-promoted Diels-Alder reactions for its synthesis, highlighting the influence of solvents and ultrasonication on regioselectivity. Similarly, Luo et al. (1985) isolated tanshindiol A as a minor component from Salvia miltiorrhiza, providing foundational information on its stereochemistry.

Biological and Pharmacological Research

Recent studies have expanded the understanding of tanshindiol A's biological and pharmacological activities:

  • Anti-Cancer Properties : Research by Woo et al. (2014) identified tanshindiols as inhibitors of EZH2 histone methyltransferase, a key factor in tumorigenesis. This finding suggests potential anti-cancer applications of tanshindiol A, particularly in cancers involving EZH2 mutations.

  • Cardiovascular Research : Tanshindiol C, closely related to tanshindiol A, was found to suppress macrophage foam cell formation, a crucial process in atherosclerosis development. The study by Yang et al. (2018) indicates potential cardiovascular benefits of tanshindiol derivatives.

  • Liver Fibrosis and Inflammation : Tanshindiol C demonstrated anti-cancer effects against hepatocellular carcinoma by inducing apoptosis and cell cycle arrest as shown by Zhou et al. (2019). Peng et al. (2017) further supported this by showing tanshinol's (a related compound) effectiveness in attenuating hepatic fibrosis and inflammation Peng et al. (2017).

  • Metabolic Engineering for Increased Production : Efforts to enhance the production of tanshinone, a related compound, through metabolic engineering in Salvia miltiorrhiza hairy roots were reported by Kai et al. (2011). This approach could potentially be applied to tanshindiol A for increased yield and study.

Safety And Hazards

Tanshindiol A is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

Future Directions

Tanshindiol B and C potently inhibit the methyltransferase activity in in vitro enzymatic assay with IC50 values of 0.52uM and 0.55uM, respectively. Tanshindiol C exhibits growth inhibition of several cancer cells including Pfeiffer cell line, a diffuse large B cell lymphoma harboring EZH2 A677G activating mutation. These findings suggest that tanshindiols possess a unique anti-cancer activity whose mechanism involves the inhibition of EZH2 activity and would provide chemically valuable information for designing a new class of potent EZH2 inhibitors .

properties

IUPAC Name

(6S)-6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-9-7-23-17-11-4-5-12-10(3-2-6-18(12,22)8-19)14(11)16(21)15(20)13(9)17/h4-5,7,19,22H,2-3,6,8H2,1H3/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHMQUSSYNZSTA-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tanshindiol A

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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